[3-(diethylamino)propyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound with a unique structure that combines a diethylamino group with a pyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the diethylamino group. Common reagents used in these reactions include trifluoromethyl-substituted pyrazoles and diethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
What sets 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H23F3N4 |
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Molecular Weight |
292.34 g/mol |
IUPAC Name |
N',N'-diethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H23F3N4/c1-4-20(5-2)8-6-7-17-9-11-10-19(3)18-12(11)13(14,15)16/h10,17H,4-9H2,1-3H3 |
InChI Key |
JFRLGFJGMQOBDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNCC1=CN(N=C1C(F)(F)F)C |
Origin of Product |
United States |
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